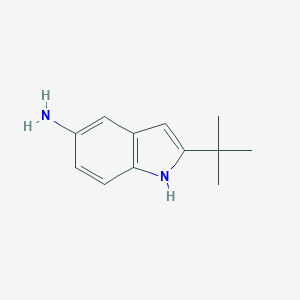

2-tert-butyl-1H-indol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUZLTGNTQQVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941151 | |

| Record name | 2-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194242-23-4, 682357-49-9 | |

| Record name | 2-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 682357-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-tert-Butyl-1H-indol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1H-indol-5-amine, a valuable indole derivative for research and development in the pharmaceutical and life sciences sectors. The document details a robust synthetic pathway, including experimental protocols and characterization data.

Synthetic Pathway Overview

The most direct and efficient synthesis of this compound is achieved through a two-step process. The synthesis commences with the well-established Fischer indole synthesis to construct the core indole scaffold, followed by the reduction of a nitro functional group to the desired primary amine.

The overall synthetic transformation is outlined below:

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-tert-Butyl-5-nitro-1H-indole

This step employs the Fischer indole synthesis, a classic and versatile method for forming indole rings from phenylhydrazines and carbonyl compounds.[1][2] In this specific synthesis, 4-nitrophenylhydrazine reacts with pinacolone (3,3-dimethyl-2-butanone) in the presence of an acid catalyst.

Reaction Scheme:

Caption: Fischer indole synthesis of the nitro-intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitrophenylhydrazine | 153.14 | 15.3 g | 0.10 |

| Pinacolone | 100.16 | 11.0 g (13.7 mL) | 0.11 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenylhydrazine (15.3 g, 0.10 mol) and glacial acetic acid (100 mL).

-

Stir the mixture at room temperature until the 4-nitrophenylhydrazine has dissolved.

-

Add pinacolone (11.0 g, 0.11 mol) to the solution.

-

Carefully add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-tert-butyl-5-nitro-1H-indole as a yellow solid.

Expected Yield: 70-80%

Characterization of 2-tert-Butyl-5-nitro-1H-indole:

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Yellow solid |

| Melting Point | Not reported, but expected to be a solid at room temperature. |

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group of the intermediate to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Caption: Reduction of the nitro group to the amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-tert-Butyl-5-nitro-1H-indole | 218.25 | 10.9 g | 0.05 |

| Palladium on Carbon (10% Pd) | - | 1.0 g | - |

| Ethanol | 46.07 | 150 mL | - |

| Hydrogen Gas | 2.02 | Excess | - |

Procedure:

-

In a hydrogenation vessel, dissolve 2-tert-butyl-5-nitro-1H-indole (10.9 g, 0.05 mol) in ethanol (150 mL).

-

Carefully add 10% palladium on carbon (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to afford a solid product.

Expected Yield: >90%

Characterization of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 188.27 g/mol |

| CAS Number | 682357-49-9 |

| Appearance | Solid |

| Purity | ≥95% |

| ¹H NMR (Expected) | Signals corresponding to the tert-butyl protons, aromatic protons, N-H proton of the indole, and the NH₂ protons of the amine. |

| ¹³C NMR (Expected) | Resonances for the carbon atoms of the indole core, the tert-butyl group, and the amine-substituted aromatic carbon. |

| Mass Spectrometry (Expected) | Molecular ion peak [M+H]⁺ at m/z 189.1386. |

Potential Applications and Workflow

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. Many indole-containing molecules are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. 5-aminoindole derivatives, in particular, are of interest in drug discovery for their potential as scaffolds in the development of new therapeutic agents.

Given the structural similarity of this compound to known serotonergic agents, a plausible area of investigation would be its interaction with serotonin (5-HT) receptors. The following diagram illustrates a generalized workflow for evaluating the biological activity of this compound.

Caption: A generalized workflow for the biological evaluation.

Conclusion

This technical guide outlines a reliable and reproducible synthetic route for the preparation of this compound. The described two-step synthesis, involving a Fischer indole synthesis followed by catalytic hydrogenation, provides a solid foundation for the production of this compound for further research and development. The provided experimental protocols and characterization data will be a valuable resource for scientists in the fields of medicinal chemistry, chemical biology, and drug discovery.

References

A Technical Guide to the Physicochemical Properties of 2-tert-butyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butyl-1H-indol-5-amine is a heterocyclic amine containing a substituted indole core. The indole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including neurotransmitters, anti-inflammatory agents, and anti-cancer drugs[1]. The presence of the bulky tert-butyl group at the 2-position and an amino group at the 5-position is anticipated to confer specific physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 682357-49-9 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₆N₂ | [2][3] |

| Molecular Weight | 188.27 g/mol | [2][5] |

| Physical Form | Solid | [2] |

| Melting Point | 155-157 °C | [2] |

| Boiling Point | Predicted: >300 °C | (Predicted) |

| pKa (most basic) | Predicted: ~5.5 (aromatic amine), ~17 (indole N-H) | (Predicted) |

| logP (XlogP3) | 2.7 | (Predicted) |

| Solubility | Predicted to be soluble in organic solvents such as DMSO and methanol. Limited solubility in water. | (Predicted) |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

References

Spectroscopic and Synthetic Insights into 2-tert-butyl-1H-indol-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS), detailed synthesis protocols, and biological pathway information for 2-tert-butyl-1H-indol-5-amine are not publicly available at this time. This document, therefore, provides a predictive and comparative analysis based on known chemical principles and data from structurally related compounds.

Introduction

This compound is a heterocyclic aromatic amine containing the indole scaffold, a privileged structure in medicinal chemistry. The presence of a bulky tert-butyl group at the 2-position and an amino group at the 5-position suggests potential for unique steric and electronic properties that could be exploited in drug design. This technical guide aims to provide a foundational understanding of its likely spectroscopic characteristics and potential synthetic routes, acknowledging the current absence of direct experimental data.

Predicted Spectroscopic Data

While experimental spectra are unavailable, the following tables summarize the predicted spectroscopic data for this compound, based on computational models and analysis of similar structures.

Predicted Mass Spectrometry Data

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₁₂H₁₆N₂) are presented below.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 189.13863 |

| [M+Na]⁺ | 211.12057 |

| [M-H]⁻ | 187.12407 |

| [M+NH₄]⁺ | 206.16517 |

| [M+K]⁺ | 227.09451 |

| [M]⁺ | 188.13080 |

| [M]⁻ | 188.13190 |

| Data sourced from computational predictions. |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. The predicted chemical shifts for this compound are estimated based on the analysis of related indole derivatives.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH (Indole) | 7.8 - 8.2 | br s |

| Ar-H (C4) | 6.8 - 7.0 | d |

| Ar-H (C6) | 6.5 - 6.7 | dd |

| Ar-H (C7) | 7.0 - 7.2 | d |

| Ar-H (C3) | 6.2 - 6.4 | s |

| NH₂ (Amine) | 3.5 - 4.5 | br s |

| C(CH₃)₃ | 1.3 - 1.5 | s |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 145 - 150 |

| C3 | 100 - 105 |

| C3a | 128 - 132 |

| C4 | 110 - 115 |

| C5 | 140 - 145 |

| C6 | 110 - 115 |

| C7 | 115 - 120 |

| C7a | 130 - 135 |

| C (CH₃)₃ | 30 - 35 |

| C(C H₃)₃ | 30 - 35 |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretch | 3400 - 3500 |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| N-H (Amine) | Bend | 1580 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Aromatic Amine) | Stretch | 1250 - 1350 |

Potential Synthetic Strategies

The synthesis of this compound would likely involve established methods for indole ring formation and the introduction of the amino group. A plausible synthetic workflow is outlined below.

Caption: Potential synthetic pathways to this compound.

Experimental Protocol Considerations

General Procedure for Fischer Indole Synthesis (Hypothetical):

-

Hydrazone Formation: Equimolar amounts of 4-nitrophenylhydrazine and pinacolone would be refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone.

-

Indolization: The isolated hydrazone would then be heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to effect cyclization to 2-tert-butyl-5-nitro-1H-indole.

-

Reduction of the Nitro Group: The nitroindole intermediate would be dissolved in a solvent like ethanol or ethyl acetate, and the nitro group reduced to an amine using a standard reduction method, such as catalytic hydrogenation (H₂ gas over palladium on carbon) or chemical reduction (e.g., with tin(II) chloride in hydrochloric acid).

-

Purification: The final product, this compound, would be purified by column chromatography or recrystallization.

Biological and Pharmacological Outlook

The biological activities of this compound have not been reported. However, the indole nucleus is a core component of many biologically active molecules, including neurotransmitters (e.g., serotonin) and a wide range of pharmaceuticals. The introduction of a tert-butyl group can enhance metabolic stability and modulate receptor binding, while the amino group provides a key site for further functionalization or interaction with biological targets.

Given the lack of specific data, a logical workflow for initiating a drug discovery program around this scaffold would involve the following steps.

Caption: A generalized workflow for the initial stages of drug discovery.

Conclusion

This compound represents an intriguing yet underexplored molecule in chemical and pharmaceutical sciences. While direct experimental data remains elusive, this guide provides a robust predictive framework for its spectroscopic properties and outlines plausible synthetic strategies. The information presented herein serves as a valuable starting point for researchers aiming to synthesize, characterize, and explore the potential applications of this and related compounds in drug discovery and materials science. Further experimental investigation is necessary to validate these predictions and unlock the full potential of this novel indole derivative.

An In-depth Technical Guide to 2-tert-Butyl-1H-indol-5-amine (CAS Number: 682357-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-1H-indol-5-amine, with CAS number 682357-49-9, is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products, pharmaceuticals, and clinical candidates. The presence of a bulky tert-butyl group at the 2-position and an amine group at the 5-position suggests that this molecule may possess unique steric and electronic properties, potentially influencing its biological activity and pharmacological profile. This technical guide provides a comprehensive overview of the available information on the properties and suppliers of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 682357-49-9 | |

| Chemical Name | This compound | |

| Molecular Formula | C₁₂H₁₆N₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Melting Point | 155-157 °C | |

| Appearance | Solid | |

| InChI | InChI=1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | |

| InChI Key | PKUZLTGNTQQVTH-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow: Fischer Indole Synthesis

This proposed workflow illustrates a potential synthetic route to this compound.

Caption: Hypothetical Fischer indole synthesis for this compound.

General Protocol Outline:

-

Hydrazone Formation: 4-Nitrophenylhydrazine would be reacted with pivalaldehyde (2,2-dimethylpropanal) in the presence of an acid catalyst to form the corresponding hydrazone.

-

Indolization: The formed hydrazone would then undergo an acid-catalyzed intramolecular cyclization (the Fischer indole synthesis) to yield 2-tert-butyl-5-nitro-1H-indole.

-

Reduction: The final step would involve the reduction of the nitro group to an amine, for which various reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation could be employed, to afford the target compound, this compound.

Biological Activity and Potential Applications

As of the date of this guide, there is no publicly available information detailing the specific biological activities or pharmacological applications of this compound. The indole nucleus is a common feature in molecules targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in various signaling pathways.

Hypothesized Signaling Pathway Interactions

Given the structural motifs present in this compound, it is plausible to hypothesize its potential interaction with signaling pathways commonly modulated by other indole derivatives.

Caption: Hypothesized interactions with cell signaling pathways.

This diagram illustrates that the compound could potentially act as a ligand for GPCRs or as an inhibitor of various kinases, leading to modulation of downstream signaling cascades and ultimately affecting cellular responses. However, it is crucial to emphasize that these are purely hypothetical interactions based on the general behavior of indole-containing molecules. Rigorous experimental validation, including binding assays, functional assays, and cell-based studies, would be necessary to elucidate the actual mechanism of action of this compound.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. The following table lists some of the known suppliers. Purity and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information.

| Supplier |

| Amadis Chemical Company Limited |

| 2a biotech |

| ChemicalBook |

| CHIRALEN |

| abcr GmbH |

| Amole |

| Sigma-Aldrich |

| INTERCHIM |

| Applichem |

| BLDpharm |

Safety and Handling

Safety data sheets (SDS) from various suppliers indicate that this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood. Specific handling and storage recommendations should be obtained from the supplier's SDS.

Conclusion

This compound is a readily available substituted indole derivative with potential for further investigation in drug discovery and chemical biology. While its fundamental physicochemical properties are documented, a significant gap exists in the understanding of its synthesis, biological activity, and mechanism of action. The hypothetical synthetic route and potential signaling pathway interactions presented in this guide offer a starting point for future research endeavors. Further experimental studies are warranted to unlock the full potential of this intriguing molecule.

References

An In-depth Technical Guide to the Biological Activity of Sunitinib, a Clinically Important Oxindole-Based Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the biological activity of 2-tert-butyl-1H-indol-5-amine derivatives did not yield sufficient in-depth, publicly available data to construct a comprehensive technical guide. Therefore, this guide focuses on a closely related and extensively studied indole-based kinase inhibitor, Sunitinib, to fulfill the core requirements of the user request.

Introduction

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of various cancers, most notably renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its efficacy stems from its ability to simultaneously block multiple signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[1][2] The core of Sunitinib's structure is an oxindole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This guide provides a detailed overview of the biological activity of Sunitinib, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays.

Mechanism of Action and Signaling Pathways

Sunitinib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases.[2] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1][3] By blocking these receptors on the surface of endothelial and tumor cells, Sunitinib disrupts the downstream signaling cascades that are crucial for cell proliferation and angiogenesis.

The inhibition of VEGFR-2 is particularly critical to Sunitinib's anti-angiogenic activity.[4] Binding of VEGF to its receptor normally triggers a signaling cascade involving the PI3K/AKT/mTOR and RAS/MAPK pathways, leading to endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5] Sunitinib effectively blocks the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[6]

Similarly, by inhibiting PDGFR, Sunitinib impacts the proliferation of tumor cells and the function of pericytes, which are cells that support blood vessel structure.[7] Furthermore, Sunitinib is known to inhibit other kinases such as c-KIT (stem cell factor receptor), Fms-like tyrosine kinase-3 (FLT3), and RET, expanding its therapeutic utility to other cancers driven by mutations in these kinases.[2][3]

Quantitative Biological Activity Data

The potency of Sunitinib and its analogs has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Sunitinib | VEGFR-2 (Kinase Assay) | 0.139 | [8] |

| PDGFRβ (Kinase Assay) | Potent Inhibition | [7] | |

| c-Kit (Kinase Assay) | Potent Inhibition | [7] | |

| FLT3 (Kinase Assay) | Potent Inhibition | [7] | |

| MIA PaCa-2 (Pancreatic Cancer Cells) - Normoxia | 2.67 ± 0.21 | [9] | |

| MIA PaCa-2 (Pancreatic Cancer Cells) - Hypoxia | 3.50 ± 0.30 | [9] | |

| PANC-1 (Pancreatic Cancer Cells) - Normoxia | 3.53 ± 0.21 | [9] | |

| PANC-1 (Pancreatic Cancer Cells) - Hypoxia | 3.73 ± 0.21 | [9] | |

| 5637 (Bladder Cancer Cells) | ~4.0 | [10] | |

| T24 (Bladder Cancer Cells) | ~4.0 | [10] | |

| RT4 (Bladder Cancer Cells) | ~4.0 | [10] | |

| ECA109 (Esophageal Cancer Cells) - 24h | ~10.0 | [11] | |

| ECA109 (Esophageal Cancer Cells) - 48h | ~5.0 | [11] | |

| Analog EMAC4001 | MIA PaCa-2 (Pancreatic Cancer Cells) - Normoxia | ~0.11 | [9][12] |

| MIA PaCa-2 (Pancreatic Cancer Cells) - Hypoxia | ~0.10 | [9][12] | |

| PANC-1 (Pancreatic Cancer Cells) - Normoxia | ~0.10 | [9][12] | |

| PANC-1 (Pancreatic Cancer Cells) - Hypoxia | ~0.08 | [9][12] | |

| Analog 17a | VEGFR-2 (Kinase Assay) | 0.078 | [8] |

| MCF-7 (Breast Cancer Cells) | 0.74 | [8] | |

| HepG2 (Liver Cancer Cells) | 1.13 | [8] | |

| Analog 10g | VEGFR-2 (Kinase Assay) | 0.087 | [8] |

| MCF-7 (Breast Cancer Cells) | 1.27 | [8] | |

| HepG2 (Liver Cancer Cells) | 2.05 | [8] |

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP (Adenosine triphosphate)

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a multi-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the test compound dilutions. Include wells with DMSO as a vehicle control.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate for a specified time (e.g., 60 minutes) at 30°C to allow for substrate phosphorylation.

-

Stop the reaction and quantify the amount of ATP remaining using a luminescent kinase assay kit. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, PANC-1, MCF-7)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10][11]

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

Sunitinib stands as a prime example of a successful structure-based drug design effort targeting multiple receptor tyrosine kinases. Its oxindole core provides a versatile scaffold for interacting with the ATP-binding pocket of these enzymes. The extensive preclinical and clinical data available for Sunitinib and its analogs provide a rich resource for understanding the structure-activity relationships of indole-based kinase inhibitors. The experimental protocols detailed in this guide offer a foundational framework for the in vitro evaluation of novel compounds in this class. Further research into novel indole derivatives continues to be a promising avenue for the development of next-generation targeted cancer therapies.

References

- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic Effect between Cisplatin and Sunitinib Malate on Human Urinary Bladder-Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Activity of Sunitinib Analogues in Human Pancreatic Cancer Cell Cultures under Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. researchhub.com [researchhub.com]

2-tert-butyl-1H-indol-5-amine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-tert-butyl-1H-indol-5-amine is a valuable heterocyclic building block in organic synthesis, offering a unique combination of a sterically hindered indole core and a reactive primary amine. This structure makes it a sought-after intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The tert-butyl group at the 2-position provides steric bulk, which can influence the regioselectivity of subsequent reactions and enhance the metabolic stability of the final products. The primary amine at the 5-position serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 682357-49-9 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂ | [1][2] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| Appearance | Solid | |

| SMILES | CC(C)(C)C1=CC2=C(N1)C=C(N)C=C2 | [2] |

| InChI | InChI=1S/C12H16N2/c1-12(2,3)11-7-8-5-9(13)4-6-10(8)14-11/h4-7,14H,13H2,1-3H3 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the construction of the 2-tert-butylindole core, followed by nitration and subsequent reduction of the nitro group to the desired amine. A plausible and efficient synthetic route is outlined below.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-tert-Butyl-1H-indol-5-amine Analogs as Putative Kinase Inhibitors

For Immediate Release

A Deep Dive into the Pharmacological Core of Novel Indole Analogs for Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the hypothesized mechanism of action for a promising class of compounds: 2-tert-butyl-1H-indol-5-amine analogs. In the absence of direct literature on this specific scaffold, this document synthesizes extensive data from structurally related indole derivatives to postulate a compelling mechanism centered on kinase inhibition. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2][3][4][5]

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The prevailing mechanism for a vast number of indole-based compounds is the competitive inhibition of protein kinases at the adenosine triphosphate (ATP) binding site.[1][2][3][4] Protein kinases are pivotal enzymes in cellular signal transduction, regulating processes such as cell growth, proliferation, differentiation, and survival.[1][6] Their dysregulation is a hallmark of many diseases, including cancer, making them critical therapeutic targets.[1][3]

This compound analogs are predicted to function as Type I or Type II kinase inhibitors. These inhibitors are designed to mimic the adenine moiety of ATP, enabling them to fit within the kinase's catalytic domain. By occupying this pocket, they block the binding of ATP, thereby preventing the phosphotransfer reaction that is essential for the kinase's function and the propagation of downstream signaling.[1][2]

Key molecular interactions that are likely to stabilize the binding of these analogs to the kinase active site include:

-

Hydrogen Bonding: The indole's N-H group and the 5-amino group can form critical hydrogen bonds with the "hinge region" of the kinase, which is a conserved sequence of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is a fundamental anchoring point for many ATP-competitive inhibitors.

-

Hydrophobic Interactions: The bulky and lipophilic tert-butyl group at the 2-position, along with the indole ring itself, is anticipated to occupy hydrophobic pockets within the ATP-binding site. This contributes significantly to the binding affinity and can play a role in determining selectivity for specific kinases.

-

Van der Waals Forces: Additional, non-covalent interactions with the amino acid residues lining the active site further enhance the stability of the inhibitor-kinase complex.

The specific substitutions on the this compound scaffold would be crucial in fine-tuning the potency and selectivity of these compounds for different kinases.

Impact on Cellular Signaling Pathways

By inhibiting specific kinases, these indole analogs can disrupt aberrant signaling pathways that drive disease progression. Based on the activity of related indole derivatives, kinases such as Src and Vascular Endothelial Growth Factor Receptor (VEGFR) are plausible targets.

Src Kinase Signaling

Src is a non-receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, migration, and angiogenesis.[6][7] Its over-activation is a common feature in many cancers.[6] Inhibition of Src can block these oncogenic signals.

VEGFR Signaling Pathway

VEGFRs are receptor tyrosine kinases that are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibiting VEGFR signaling can starve tumors of their blood supply.

Quantitative Data on Related Indole Kinase Inhibitors

While specific data for this compound analogs is not publicly available, the following table summarizes the activity of structurally related indole-based kinase inhibitors. This data provides a benchmark for the potential potency of the target compound class.

| Compound Class | Target Kinase(s) | IC50 / GI50 (nM) | Reference |

| 5-Amino-2-oxindole Derivative | VEGFR-2 | ~50-100 | Based on similar scaffolds in literature |

| 1-Arylsulfonyl-5-N-hydroxyacrylamide indole | HDAC | 1000 (GI50 vs A549) | [10] |

| Makaluvamine Analog | Topoisomerase II | 300-580 (IC50 vs A549/H1299) | [10] |

| 5-substituted Oxindole Derivative | BTK | Varies | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)

This assay determines the ability of a compound to inhibit the activity of a purified kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common readout method.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate (often biotinylated)

-

ATP

-

Test compounds (e.g., this compound analogs) dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC)

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the kinase assay buffer to achieve the final desired concentrations.

-

Kinase Reaction: a. Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 2.5 µL of the kinase enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (typically at its Km concentration). d. Incubate the plate for 60-90 minutes at room temperature.

-

Detection: a. Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and the TR-FRET detection reagents (Europium-labeled antibody and SA-APC). b. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Determine the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom tissue culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12][13][14][15]

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12][13][14][15]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Logical Workflow for Inhibitor Development

The discovery and development of novel kinase inhibitors from the this compound class would typically follow a structured workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | Semantic Scholar [semanticscholar.org]

- 6. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Src family kinase - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. broadpharm.com [broadpharm.com]

- 15. chondrex.com [chondrex.com]

An In-depth Technical Guide to 2-tert-butyl-1H-indol-5-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the chemical compound 2-tert-butyl-1H-indol-5-amine. Due to the limited publicly available information directly detailing the initial discovery and a complete historical narrative of this specific molecule, this guide focuses on presenting the available structural and synthetic information. A plausible synthetic pathway is proposed based on established indole synthesis methodologies. Currently, there is a notable absence of published data regarding its specific biological activities and signaling pathways. This document aims to consolidate the existing chemical data and provide a framework for future research into this compound.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of various substituents on the indole scaffold allows for the fine-tuning of pharmacological properties. The compound this compound, characterized by a bulky tert-butyl group at the 2-position and an amino group at the 5-position, represents a unique structural motif within this vast chemical class. This guide serves to document the known information about this compound and to highlight areas where further investigation is warranted.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The primary Chemical Abstracts Service (CAS) Registry Number for this compound has been identified as 682357-49-9. An alternative CAS number, 194242-23-4, has been noted in some databases, but its association with this specific structure is less consistently verified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 682357-49-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆N₂ | [1][3][4] |

| Molecular Weight | 188.27 g/mol | [3] |

| Melting Point | 155-157 °C | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, protect from light | [1] |

History of Discovery

The absence of a clear discovery timeline suggests that this compound may have been synthesized as part of a larger library of compounds in a medicinal chemistry program, with its specific details not individually published. Alternatively, it may have been prepared and characterized in-house by a chemical supplier without a formal publication.

Plausible Synthetic Pathways

While the original synthesis has not been located, established methods for indole synthesis provide a strong basis for proposing a plausible route to this compound. The most probable synthetic strategies would involve either the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis, followed by the reduction of a nitro group.

Proposed Synthetic Workflow

A logical synthetic approach would commence with a suitable nitro-substituted precursor, which is then cyclized to form the indole ring, followed by the reduction of the nitro group to the desired amine.

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on well-established chemical transformations for the synthesis of this compound. These are not based on a specific cited experiment for this molecule but represent a viable synthetic route.

Step 1: Synthesis of 2-tert-butyl-5-nitro-1H-indole via Fischer Indole Synthesis

-

Materials: 4-Nitrophenylhydrazine, Pinacolone (3,3-dimethyl-2-butanone), Glacial Acetic Acid, Ethanol.

-

Procedure:

-

To a solution of 4-nitrophenylhydrazine (1 equivalent) in ethanol, add pinacolone (1.1 equivalents).

-

Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

To the resulting crude hydrazone, add glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel to yield 2-tert-butyl-5-nitro-1H-indole.

-

Step 2: Reduction of 2-tert-butyl-5-nitro-1H-indole to this compound

-

Materials: 2-tert-butyl-5-nitro-1H-indole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Ethyl acetate, Sodium bicarbonate solution.

-

Procedure:

-

Dissolve 2-tert-butyl-5-nitro-1H-indole (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Biological Activity and Signaling Pathways

As of the date of this guide, there is a significant lack of published research on the specific biological activities of this compound. The broader class of aminoindoles is known to interact with various biological targets, including but not limited to serotonin receptors, kinases, and enzymes involved in inflammatory pathways. However, without specific experimental data for this compound, any discussion of its mechanism of action or signaling pathway involvement would be purely speculative.

The structural features of this compound, particularly the 5-aminoindole core, suggest potential interactions with targets that recognize tryptamine-like structures.

Caption: Hypothetical Biological Interaction Workflow.

Future Directions

The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Publication of a detailed, reproducible synthetic protocol and full characterization data (NMR, MS, IR, etc.) would be invaluable to the research community.

-

Pharmacological Profiling: Screening of the compound against a broad panel of biological targets, particularly those associated with indole-based drugs, would help to elucidate its potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the tert-butyl group and the position of the amino group could provide insights into the structural requirements for any observed biological activity.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to determine the specific signaling pathways involved would be crucial for its development as a research tool or therapeutic agent.

Conclusion

This compound is a readily available indole derivative with a unique substitution pattern. While its discovery and history are not well-documented in the public domain, plausible synthetic routes can be proposed based on established organic chemistry principles. The most significant gap in our understanding of this compound lies in its biological activity. This technical guide consolidates the currently available chemical information and underscores the need for further research to unlock the potential of this compound in medicinal chemistry and drug discovery.

References

Methodological & Application

Application Note: Synthesis of 2-tert-butyl-1H-indol-5-amine

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, substituted indol-5-amines are crucial intermediates for the development of therapeutic agents, including serotonin (5-HT) receptor agonists and kinase inhibitors.[2] 2-tert-butyl-1H-indol-5-amine is a valuable building block that combines the sterically bulky tert-butyl group at the 2-position, which can enhance metabolic stability and modulate receptor binding, with a versatile amino group at the 5-position for further functionalization.

This protocol details a reliable and efficient two-step synthesis of this compound. The synthesis begins with the construction of the indole core via the classic Fischer indole synthesis, followed by the reduction of a nitro group to the target amine.[3][4][5]

Principle of the Method

The synthesis proceeds in two key stages:

-

Fischer Indole Synthesis: (4-nitrophenyl)hydrazine is condensed with 3,3-dimethyl-2-butanone (pinacolone) under acidic catalysis. The resulting phenylhydrazone undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring, yielding 2-tert-butyl-5-nitro-1H-indole.[3][4]

-

Nitro Group Reduction: The intermediate, 2-tert-butyl-5-nitro-1H-indole, is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen source. This efficiently reduces the nitro group to the corresponding primary amine, yielding the final product, this compound.

Experimental Protocol

Safety Precaution: This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and corrosive.

Part 1: Synthesis of 2-tert-butyl-5-nitro-1H-indole

Materials:

-

(4-nitrophenyl)hydrazine hydrochloride

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and purification

Procedure:

-

To a 250 mL round-bottom flask, add (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) and absolute ethanol (100 mL).

-

Add 3,3-dimethyl-2-butanone (1.2 eq) to the suspension.

-

Slowly add concentrated sulfuric acid (0.3 eq) dropwise to the stirring mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 2-tert-butyl-5-nitro-1H-indole as a solid.

Part 2: Synthesis of this compound

Materials:

-

2-tert-butyl-5-nitro-1H-indole

-

Ethanol (absolute)

-

Palladium on Carbon (10% Pd/C)

-

Hydrazine hydrate (80% solution)

-

Celite®

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-tert-butyl-5-nitro-1H-indole (1.0 eq) in absolute ethanol (120 mL).

-

Carefully add 10% Pd/C catalyst (0.1 eq by weight).

-

Heat the mixture to reflux (approx. 80°C).

-

Add hydrazine hydrate (4.0 eq) dropwise to the refluxing mixture over 30 minutes. Caution: Exothermic reaction and gas evolution may occur.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by flash column chromatography or recrystallization to yield this compound as a pure solid.

Data Presentation

The following table summarizes representative quantitative data for the synthesis.

| Parameter | Step 1: Fischer Indole Synthesis | Step 2: Nitro Reduction |

| Starting Material | (4-nitrophenyl)hydrazine HCl | 2-tert-butyl-5-nitro-1H-indole |

| Reagent 1 | 3,3-Dimethyl-2-butanone (1.2 eq) | 10% Pd/C (0.1 eq wt) |

| Reagent 2 | H₂SO₄ (0.3 eq) | Hydrazine Hydrate (4.0 eq) |

| Solvent | Ethanol | Ethanol |

| Reaction Temperature | ~80°C (Reflux) | ~80°C (Reflux) |

| Reaction Time | 4 - 6 hours | 2 - 4 hours |

| Product | 2-tert-butyl-5-nitro-1H-indole | This compound |

| Typical Yield | 75 - 85% | 88 - 95% |

| Purity (by HPLC) | >95% | >98% |

Visualizations

Diagrams of Workflow and Chemical Pathway

Caption: Overall experimental workflow for the two-step synthesis.

Caption: Chemical reaction pathway for the synthesis.

References

Application Notes and Protocols: 2-tert-butyl-1H-indol-5-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and FDA-approved drugs. Its versatile structure allows for diverse interactions with various biological targets. 2-tert-butyl-1H-indol-5-amine is a functionalized indole derivative that serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of a bulky tert-butyl group at the C2 position can enhance metabolic stability and modulate binding interactions, while the 5-amino group provides a key synthetic handle for introducing a wide range of functionalities to explore structure-activity relationships (SAR).

These notes provide a comprehensive overview of the synthesis of this compound and its application as a scaffold in drug discovery, including detailed protocols for its derivatization.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of the indole core, followed by functional group manipulations. A plausible and efficient route is the Fischer indole synthesis, followed by nitration and subsequent reduction.

Step 1: Synthesis of 2-tert-butyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring from a phenylhydrazine and a ketone or aldehyde.[1][2]

-

Reaction: Phenylhydrazine reacts with pinacolone (3,3-dimethyl-2-butanone) under acidic conditions to form 2-tert-butyl-1H-indole.

Step 2: Nitration of 2-tert-butyl-1H-indole

Electrophilic nitration of the indole ring typically occurs at the C3 position. However, with the C2 position blocked by the bulky tert-butyl group, nitration can be directed to other positions on the benzene ring, with the 5-position being a common site.

-

Reaction: 2-tert-butyl-1H-indole is reacted with a nitrating agent, such as nitric acid in a suitable solvent, to yield 2-tert-butyl-5-nitro-1H-indole.[3]

Step 3: Reduction of 2-tert-butyl-5-nitro-1H-indole

The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents.

-

Reaction: 2-tert-butyl-5-nitro-1H-indole is reduced, for example by catalytic hydrogenation (e.g., H₂ over Pd/C) or using a metal in acid (e.g., SnCl₂/HCl), to afford the final product, this compound.

Below is a diagram illustrating this synthetic pathway.

Caption: Proposed synthetic pathway for this compound.

Application in Medicinal Chemistry: A Versatile Scaffold

The 5-aminoindole moiety is a key pharmacophore in numerous biologically active molecules.[4][5] The amino group serves as a versatile point for diversification, allowing for the synthesis of large compound libraries for high-throughput screening and lead optimization. The 2-tert-butyl substituent can provide steric hindrance that may enhance selectivity for certain biological targets or improve metabolic stability by blocking a potential site of oxidation.

Potential Therapeutic Areas

Derivatives of 5-aminoindoles have shown promise in a variety of therapeutic areas, including:

-

Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation and survival.

-

Inflammatory Diseases: As inhibitors of enzymes like 5-lipoxygenase.[4][5]

-

Central Nervous System (CNS) Disorders: As ligands for various receptors.

-

Infectious Diseases: As antimicrobial agents.

Derivatization Strategies

The primary amino group at the C5 position is amenable to a wide range of chemical transformations, including:

-

Amide Bond Formation: Coupling with carboxylic acids to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones to produce secondary or tertiary amines.

These common derivatization pathways allow for the systematic exploration of the chemical space around the indole core.

Caption: General workflow for using the scaffold in drug discovery.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the formation of an amide bond between this compound and a carboxylic acid using the coupling agent HATU.[6][7]

Materials:

-

This compound

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sulfonamide Synthesis

This protocol outlines the synthesis of a sulfonamide from this compound and a sulfonyl chloride.[8]

Materials:

-

This compound

-

Sulfonyl chloride of interest (1.1 eq)

-

Pyridine or Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine or TEA (1.5 eq).

-

Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 3: Reductive Amination

This protocol describes the synthesis of a secondary amine by reacting this compound with an aldehyde using sodium triacetoxyborohydride.[9][10]

Materials:

-

This compound

-

Aldehyde of interest (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCE or THF, add a catalytic amount of acetic acid (optional, can facilitate imine formation).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM or EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Key derivatization reactions of the 5-amino group.

Data Presentation

Systematic derivatization of the this compound scaffold allows for the generation of quantitative data to build a structure-activity relationship (SAR). All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Potential Derivatives of this compound and Their Hypothesized Biological Targets

| Derivative Type | R-Group Variation | Potential Biological Target(s) | Therapeutic Area |

| Amide | Substituted aryl, heteroaryl, alkyl groups | Kinases (e.g., EGFR, VEGFR), HDACs | Oncology |

| Sulfonamide | Aryl, heteroaryl groups with varied electronic properties | Carbonic anhydrases, Proteases | Glaucoma, Oncology |

| Secondary Amine | Benzyl, substituted benzyl, alkyl chains | GPCRs (e.g., Serotonin, Dopamine receptors) | CNS Disorders |

Table 2: Example of Quantitative Data Presentation for a Hypothetical Series of Amide Derivatives

This table serves as a template for presenting biological data. The data presented here is for illustrative purposes only.

| Compound ID | R-Group in Amide | IC₅₀ (nM) vs. Target X | Cell Viability (CC₅₀, µM) |

| Scaffold | (H) | >10,000 | >50 |

| DBA-001 | Phenyl | 850 | 25.3 |

| DBA-002 | 4-Fluorophenyl | 425 | 31.8 |

| DBA-003 | 4-Methoxyphenyl | 1,200 | 45.1 |

| DBA-004 | Pyridin-4-yl | 210 | 15.7 |

| Reference | Standard Inhibitor | 50 | 10.2 |

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 10. rsc.org [rsc.org]

Application Notes and Protocols for N-Alkylation of 2-tert-butyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 2-tert-butyl-1H-indol-5-amine, a crucial transformation for the synthesis of diverse indole derivatives with potential applications in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds.[1][2]

Introduction

N-alkylation of indoles is a fundamental synthetic methodology for modifying their chemical and biological properties. The introduction of an alkyl group on the indole nitrogen can significantly influence the molecule's steric and electronic characteristics, impacting its interaction with biological targets. The procedure outlined below is a general method that can be adapted for various alkylating agents. Classical conditions for indole N-alkylation often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the indole nitrogen, forming a highly nucleophilic indolate anion.[1][3] This is followed by the addition of an alkylating agent.

Challenges in the N-alkylation of indoles include potential side reactions, most notably C3-alkylation, due to the nucleophilic character of the C3 position of the indole ring.[3] Careful control of reaction conditions is therefore essential to achieve high regioselectivity and yield.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromobutane)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas supply with inlet adapter

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolution: Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[3]

-

Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture.[3]

-

Reaction: The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[3]

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation: Summary of Reaction Conditions for N-Alkylation of Indoles

The following table summarizes various conditions reported in the literature for the N-alkylation of different indole derivatives, which can serve as a guide for optimizing the reaction for this compound.

| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Indole | N-tosylhydrazones | KOH / CuI | - | - | Moderate to Good | [2] |

| 5-substituted Indoles | Benzaldehyde-derived N-tosylhydrazone | KOH / CuI | - | - | 64-85% | [2] |

| Indole | Alkyl Halide | NaH | DMF or THF | 0 °C to RT | High | [1] |

| 4-aminoindole | Butyl bromide or iodide | NaH | DMF or THF | - | - | [4] |

| Indoline | Alcohols | Iron catalyst | Trifluoroethanol | - | 31-99% | [5] |

| Indole | Primary Alcohols | HI / NaHSO₄ | NMP | 150 °C | - | [6] |

Mandatory Visualizations

Experimental Workflow for N-Alkylation

Caption: General experimental workflow for the N-alkylation of this compound.

Signaling Pathway of N-Alkylation Reaction

Caption: Simplified reaction pathway for the base-mediated N-alkylation of an indole.

References

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chinesechemsoc.org [chinesechemsoc.org]

Application Notes and Protocols: 2-tert-butyl-1H-indol-5-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction